molecular formula C23H22N2O4 B2811383 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid CAS No. 2138021-09-5

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid

Cat. No.: B2811383
CAS No.: 2138021-09-5
M. Wt: 390.439
InChI Key: OYUCHRCBALHLPU-UHFFFAOYSA-N
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Description

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid is a complex organic compound known for its applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Scientific Research Applications

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its Fmoc group provides versatility in synthetic applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14-20(22(26)27)11-15(25(14)2)12-24-23(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-11,21H,12-13H2,1-2H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCHRCBALHLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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